molecular formula C17H26N2O5 B4076122 1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate

1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate

Cat. No. B4076122
M. Wt: 338.4 g/mol
InChI Key: DOSJFOZONAMVGU-UHFFFAOYSA-N
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Description

1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DMPP and is a piperazine derivative. DMPP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

The exact mechanism of action of DMPP is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. DMPP has been shown to increase the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. Additionally, DMPP has been shown to have affinity for various receptors in the brain, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, DMPP has been shown to increase the expression of various neurotrophic factors, which may contribute to its potential as a treatment for neurodegenerative disorders. DMPP has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it relatively easy to obtain. Additionally, DMPP has a variety of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using DMPP in lab experiments. It has been shown to have potential toxicity at high doses, and its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on DMPP. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential as an anxiolytic, antidepressant, and antipsychotic. Other areas of interest include the potential use of DMPP as a cognitive enhancer and its potential as a treatment for other neurological disorders. Overall, DMPP is a promising compound with a variety of potential therapeutic applications, making it an important area of research in the field of neuroscience.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic and antidepressant effects. DMPP has also been shown to have potential as an antipsychotic and cognitive enhancer. Additionally, DMPP has been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[3-(2,6-dimethylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.C2H2O4/c1-13-5-3-6-14(2)15(13)18-12-4-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3,5-6,16H,4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSJFOZONAMVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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